molecular formula C14H21N B1273962 N-(2-phenylethyl)cyclohexanamine CAS No. 51827-40-8

N-(2-phenylethyl)cyclohexanamine

Cat. No. B1273962
CAS RN: 51827-40-8
M. Wt: 203.32 g/mol
InChI Key: HYESTPIIALLAAO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclohexanamine is a compound that is structurally related to cyclohexylamines, a class of chemicals that have been studied for various applications, including their potential psychotropic effects and use as ligands in coordination chemistry. The compound itself is not explicitly detailed in the provided papers, but its structural analogs and derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that N-(2-phenylethyl)cyclohexanamine may exhibit.

Synthesis Analysis

The synthesis of cyclohexylamine derivatives often involves multi-step reactions, including reductive amination, methylation, and the formation of Schiff bases. For instance, the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine involves the formation of a Schiff base ligand, which is a common precursor in the synthesis of cyclohexylamine derivatives . Similarly, the preparation of enantiopure N-carbobenzyloxy-N'-phthaloyl-cis-1,2-cyclohexanediamine is achieved through asymmetric reductive amination followed by the Curtius rearrangement . These methods could potentially be adapted for the synthesis of N-(2-phenylethyl)cyclohexanamine.

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows the cyclohexane ring adopting a chair conformation, which is a common feature in cyclohexylamine derivatives . The presence of intramolecular hydrogen bonding can also influence the molecular conformation, as seen in the same compound . These structural features are crucial for understanding the reactivity and interaction of N-(2-phenylethyl)cyclohexanamine with other molecules.

Chemical Reactions Analysis

Cyclohexylamine derivatives can participate in various chemical reactions, including the formation of metal complexes and organocatalysis. The Schiff base ligands derived from cyclohexylamine can coordinate with metal ions to form complexes with interesting electrochemical properties . Cyclohexylamine itself has been used as an organocatalyst for the synthesis of 2-amino-4H-chromene derivatives, indicating its potential utility in catalyzing multicomponent reactions . These reactions highlight the versatility of cyclohexylamine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives are influenced by their molecular structure. The presence of substituents such as ethoxy groups or nitro groups can affect the compound's melting point, solubility, and spectral properties . For example, the introduction of an ethoxy group in a salen-type ligand alters its IR and electronic spectra . The electronic and thermal properties of cyclohexylamine derivatives can also be tailored by forming metal complexes, as seen in the study of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes . These properties are essential for the practical application of N-(2-phenylethyl)cyclohexanamine in various fields.

Scientific Research Applications

  • Specific Scientific Field: Neuropharmacology .
  • Summary of the Application: N-(2-Phenylethyl)cyclohexanamine and its derivatives are known for their high neuropharmacological potential . They are attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The general synthetic pathway is based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . It is a general synthetic procedure of a wide range of chiral amines by careful choice of unsaturated esters and alkylation of the chiral enolate in the initial reaction .
  • Results or Outcomes: The new tertiary dibenzylamine molecule is fully characterized by NMR Spectroscopy (1H and 13C), as well by High-Resolution Mass Spectrometry and Infrared Spectroscopy . These molecules interfere with natural neurotransmission pathways and are embedded in more complex molecular constructs with key drug-like properties (even hybrid molecules), such as neuronal regeneration and blocking neurodegeneration .

properties

IUPAC Name

N-(2-phenylethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYESTPIIALLAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394902
Record name N-phenethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)cyclohexanamine

CAS RN

51827-40-8
Record name N-phenethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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